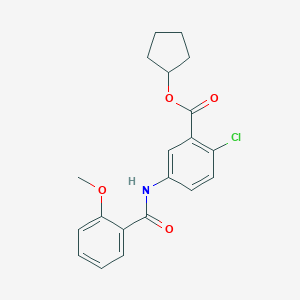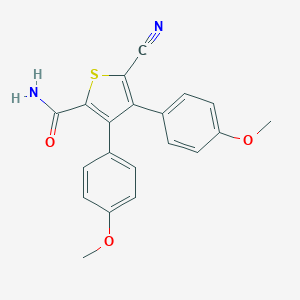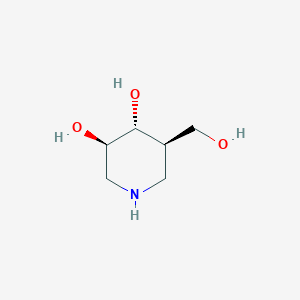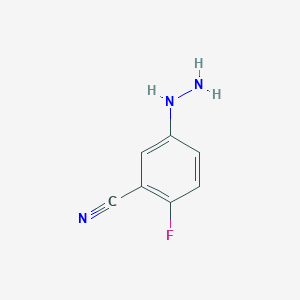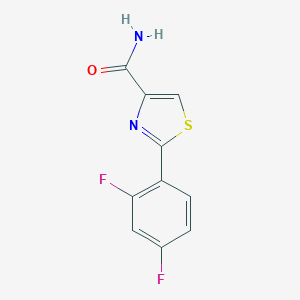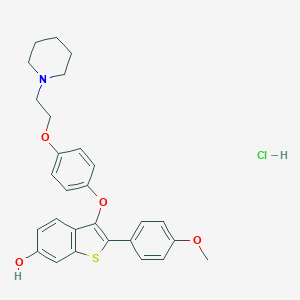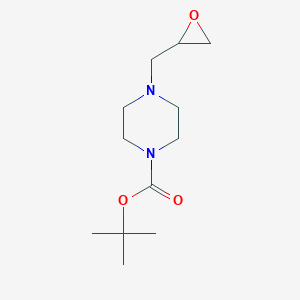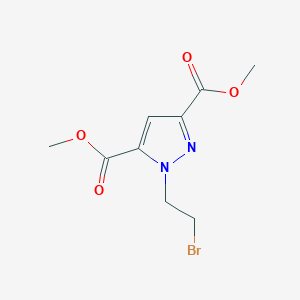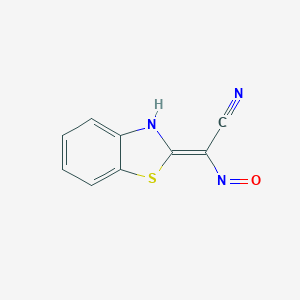
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile, also known as BNAN, is a synthetic compound with a molecular formula of C9H5N4O2S. BNAN is a member of the benzothiazole family and is a versatile compound that has found applications in various scientific fields. In
科学的研究の応用
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile has found applications in various scientific fields such as chemistry, material science, and biology. In chemistry, (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is used as a building block for the synthesis of various compounds due to its versatile nature. In material science, (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile has been used as a dopant for organic light-emitting diodes (OLEDs) due to its fluorescent properties. In biology, (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
作用機序
The mechanism of action of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is not fully understood, but it is believed to act as a nitric oxide (NO) donor. (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile releases NO in a controlled manner, which can lead to various biological effects such as vasodilation and anti-inflammatory properties. The release of NO from (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is pH-dependent, making it an ideal compound for targeted drug delivery.
生化学的および生理学的効果
The biochemical and physiological effects of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile have been extensively studied in vitro and in vivo. (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile has also been shown to have vasodilatory effects, which can be useful in the treatment of cardiovascular diseases such as hypertension.
実験室実験の利点と制限
The advantages of using (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile in lab experiments include its versatility, fluorescent properties, and controlled NO release. However, the limitations of using (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile include its instability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile. One direction is the optimization of the synthesis method for higher yields and purity. Another direction is the development of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile-based materials for various applications such as OLEDs and drug delivery systems. Additionally, the use of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile as a fluorescent probe for the detection of ROS in cells can be further explored for diagnostic and therapeutic purposes.
Conclusion:
In conclusion, (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is a versatile compound that has found applications in various scientific fields. Its synthesis method has been extensively studied and optimized for high yields and purity. (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile acts as a controlled NO donor and has been shown to have anti-inflammatory and vasodilatory properties. Although (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile has limitations, its potential for future research and development is promising.
合成法
The synthesis of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile involves the reaction of 2-aminothiophenol with chloroacetonitrile followed by nitrosation with sodium nitrite. The reaction yields (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile as a yellow crystalline solid with a melting point of 201-203°C. The synthesis of (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile has been extensively studied and optimized for high yields and purity.
特性
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUGMJKPPEOEY-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

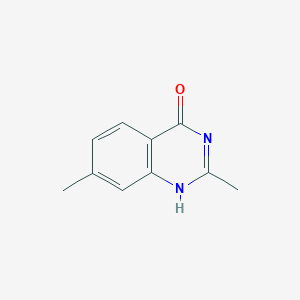
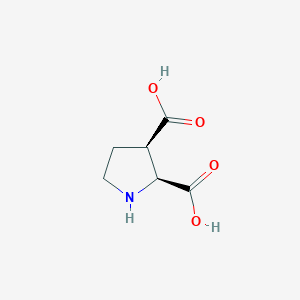
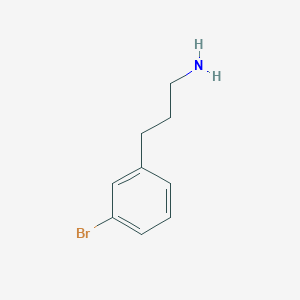

![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
